![molecular formula C21H22N2O6S B609821 Pacma 31 CAS No. 1401089-31-3](/img/structure/B609821.png)
Pacma 31
Overview
Description
PACMA 31 is a small-molecule compound known for its irreversible inhibition of protein disulfide isomerase (PDI). This compound has shown significant potential in targeting and suppressing ovarian tumor growth without causing toxicity to normal tissues . This compound is also recognized for its ability to form covalent bonds with the active site cysteines of PDI, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
Pacma 31 primarily targets the Protein Disulfide Isomerase (PDI) . PDI is a 57-kDa chaperone protein located in the endoplasmic reticulum (ER) and is known to regulate oxidative protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds . PDI is found to be upregulated in various human cancers, including ovarian, prostate, and lung cancers, as well as lymphoma, glioma, acute myeloid leukemia, and melanoma . Therefore, PDI is considered a promising druggable target . Additionally, this compound has also been reported to inhibit Thioredoxin Reductase (TrxR) , a pivotal regulator of redox homeostasis .
Mode of Action
This compound acts as an irreversible inhibitor of PDI and TrxR . It forms a covalent bond with the active site cysteines of PDI and the selenocysteine residue of TrxR . This interaction effectively and selectively curbs the activity of these enzymes in cells .
Biochemical Pathways
The inhibition of PDI and TrxR by this compound affects the redox homeostasis within cells . It stimulates the production of reactive oxygen species (ROS) at low micromolar concentrations, which in turn triggers the accumulation of oxidized thioredoxin (Trx) and GSSG in cells . This disruption of redox balance leads to oxidative stress .
Result of Action
The action of this compound leads to significant suppression of tumor growth, particularly in ovarian cancer, without causing toxicity to normal tissues . The disruption of redox homeostasis and the induction of oxidative stress lead to apoptosis in cancer cells .
Preparation Methods
PACMA 31 is synthesized through a series of chemical reactions involving propynoic acid carbamoyl methyl amides (PACMAs). The synthetic route typically involves the formation of a covalent bond between the active site cysteines of PDI and the propynamide fragment of this compound . The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAc) to facilitate the formation of the desired compound .
Chemical Reactions Analysis
PACMA 31 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving the alkyne group.
Common reagents and conditions used in these reactions include copper catalysts, azide-containing molecules, and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Inhibition of Ovarian Cancer Growth
PACMA 31 has shown significant efficacy against ovarian cancer. In vivo studies using mouse xenograft models demonstrated that this compound effectively suppressed tumor growth without toxicity to normal tissues. The compound acts by covalently binding to the active site cysteines of PDI, inhibiting its enzymatic activity and thereby disrupting cancer cell survival mechanisms .
Cervical Cancer Cell Cytotoxicity
Research indicates that this compound selectively inhibits TrxR over glutathione reductase, leading to increased production of reactive oxygen species (ROS) at low micromolar concentrations. This ROS accumulation triggers apoptosis specifically in cervical cancer cells, marking this compound as a promising candidate for targeted cancer therapies .
Immunological Applications
This compound's role extends beyond oncology; it also regulates immune responses. Studies have shown that it can enhance tissue factor production in monocytes under specific conditions, highlighting its potential in modulating inflammatory responses .
Case Study 1: Ovarian Cancer Treatment
In a study involving human ovarian cancer cell lines, this compound was administered orally, demonstrating a significant reduction in tumor size without adverse effects on surrounding healthy tissues. The study confirmed that PDI inhibition is a viable strategy for treating resistant ovarian cancers .
Case Study 2: Modulation of Monocyte Activity
A separate investigation assessed the effects of this compound on monocyte tissue factor expression. The results indicated that low concentrations of this compound could enhance LPS-induced tissue factor production through NF-κB signaling pathways, while higher concentrations inhibited pro-coagulant activity, showcasing its dual role in inflammation modulation .
Comparison with Similar Compounds
PACMA 31 is unique in its irreversible inhibition of PDI and its ability to form covalent bonds with the active site cysteines of PDI . Similar compounds include:
Bacitracin: Another PDI inhibitor, but with less selectivity compared to this compound.
Thioredoxin reductase (TrxR) inhibitors: This compound also inhibits TrxR, a key regulator of redox homeostasis in cancer cells.
This compound’s unique pharmacophore scaffold and its ability to selectively inhibit both PDI and TrxR set it apart from other similar compounds .
Biological Activity
Pacma 31 is a small-molecule compound recognized for its potent biological activity, particularly as an irreversible inhibitor of protein disulfide isomerase (PDI). This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth and influence various cellular processes.
- Chemical Name : -(2,4-Dimethoxyphenyl)-N(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester
- Molecular Formula : C₁₈H₁₉N₂O₆S
- Purity : ≥99%
This compound exerts its effects primarily by inhibiting PDI, which plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum. The inhibition of PDI disrupts the normal cellular functions, leading to apoptosis in cancer cells. Specifically, this compound has been shown to:
- Form covalent bonds with active site cysteines of PDI, resulting in irreversible inhibition .
- Induce oxidative stress by targeting thioredoxin reductase (TrxR), further promoting apoptosis in cancer cells .
Anticancer Effects
Numerous studies have demonstrated the anticancer properties of this compound:
-
Ovarian Cancer :
- In vitro studies revealed that this compound significantly inhibits the growth of ovarian cancer cell lines, including those resistant to conventional therapies like doxorubicin and paclitaxel .
- In vivo studies using mouse xenograft models showed that treatment with this compound led to a marked reduction in tumor size without notable toxicity to normal tissues. Specifically, tumor volumes decreased significantly over time, indicating effective tumor suppression .
- Food Allergy Models :
Table of Biological Activity Findings
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOOZADJPNUFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401089-31-3 | |
Record name | 1401089-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?
A1: this compound acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, this compound disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]
Q2: How does this compound interact with PDI at a molecular level?
A2: this compound irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed this compound’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []
Q3: What are the advantages of this compound compared to other PDI inhibitors?
A3: Compared to other known PDI inhibitors like LOC14, this compound demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, this compound exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]
Q4: Has this compound shown synergistic effects with existing cancer therapies?
A4: Yes, research indicates that this compound synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Recent studies suggest that this compound might be beneficial for treating food allergies. [] Inhibiting PDI with this compound suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []
Q6: Are there any known biomarkers that could predict the efficacy of this compound?
A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and this compound efficacy in HCC treatment.
Q7: How does this compound impact cell adhesion and migration in cancer cells?
A7: Research shows that this compound, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]
Q8: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While detailed SAR studies on this compound are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from this compound yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of this compound and related compounds could guide the development of more potent and selective PDI inhibitors.
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